molecular formula C9H17NO B13960378 2-Azaspiro[4.4]nonan-7-ylmethanol

2-Azaspiro[4.4]nonan-7-ylmethanol

Cat. No.: B13960378
M. Wt: 155.24 g/mol
InChI Key: FUMCIGFOHWUHLE-UHFFFAOYSA-N
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Description

2-Azaspiro[44]nonan-7-ylmethanol is a chemical compound with the molecular formula C9H17NO It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]nonan-7-ylmethanol typically involves the reaction of 2-Azaspiro[4.4]nonane with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.4]nonan-7-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

2-Azaspiro[4.4]nonan-7-ylmethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.4]nonan-7-ylmethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The spiro structure may also play a role in its biological activity by providing a rigid framework that can interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[4.4]nonane: A related compound with a similar spiro structure but lacking the hydroxyl group.

    2-Methyl-7-azaspiro[3.5]nonan-2-ol: Another spiro compound with a different ring size and functional groups.

Uniqueness

2-Azaspiro[4.4]nonan-7-ylmethanol is unique due to its specific spiro structure and the presence of a hydroxyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-azaspiro[4.4]nonan-8-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-6-8-1-2-9(5-8)3-4-10-7-9/h8,10-11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMCIGFOHWUHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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